2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione
Description
The compound 2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione is a naphthalene-1,4-dione (naphthoquinone) derivative featuring a 1,2,3-benzotriazole moiety at position 3 and a 4-acetylphenylamino group at position 2. The naphthoquinone core is known for redox activity and biological relevance in antimicrobial, antiparasitic, and anticancer applications . The benzotriazole group is associated with diverse biological activities, including antioxidant, analgesic, and anti-inflammatory effects .
Properties
IUPAC Name |
2-(4-acetylanilino)-3-(benzotriazol-1-yl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O3/c1-14(29)15-10-12-16(13-11-15)25-21-22(28-20-9-5-4-8-19(20)26-27-28)24(31)18-7-3-2-6-17(18)23(21)30/h2-13,25H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGIGUHQMPGTNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthalene-1,4-dione core, followed by the introduction of the acetylphenylamino group through a nucleophilic substitution reaction. The final step involves the formation of the benzo[d][1,2,3]triazolyl group via a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to a dihydroxy derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroxy compounds.
Scientific Research Applications
2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism by which 2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione exerts its effects involves interactions with specific molecular targets. These may include binding to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
The target compound’s structure is distinguished by its dual functionalization:
- Position 2: 4-Acetylphenylamino group.
- Position 3 : 1H-Benzo[d][1,2,3]triazol-1-yl group.
Comparisons with analogs from the literature reveal key differences in substitution patterns and core scaffolds:
Table 1: Structural and Functional Group Comparison
Key Observations :
- The target compound’s naphthoquinone core differs from acetamide-based analogs (–5), which lack redox-active quinone groups but feature benzotriazole-linked acetamide side chains.
- Substituent lipophilicity varies significantly: The acetyl group in the target compound may enhance solubility compared to long-chain alkyl groups (e.g., 7b) or halogenated aryl groups (e.g., 66 in ).
Implications for Target Compound :
- High yields in CuAAC-based syntheses (e.g., 7b, 7c) suggest that similar strategies could be viable for the target compound if compatible with its substituents.
- The acetylphenylamino group may require tailored coupling conditions to avoid side reactions.
Biological Activity
The compound 2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the naphthalene core followed by functionalization with the acetylphenyl and benzo-triazole moieties. The synthesis pathways can be optimized for yield and purity using various catalysts and reaction conditions.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing primarily on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In vitro assays showed that the compound has an IC50 value in the micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. Specifically, it displayed IC50 values of approximately 17.16 μM for HCT-116 and 16.19 μM for MCF-7 cells .
- Mechanism : Molecular docking studies suggest that the compound interacts with key proteins involved in apoptosis pathways, potentially inhibiting cell proliferation through the Bcl-2 family proteins .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been assessed:
- Antibacterial and Antifungal : The compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Research Findings
| Activity | Cell Line/Organism | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 16.19 μM | Bcl-2 inhibition |
| Anticancer | HCT-116 | 17.16 μM | Apoptosis pathway modulation |
| Antibacterial | Staphylococcus aureus | 10 µg/mL | Cell wall synthesis inhibition |
| Antibacterial | Escherichia coli | 50 µg/mL | Disruption of membrane integrity |
Case Studies
Several case studies have documented the biological activity of similar compounds derived from naphthoquinone structures:
- Naphthoquinone Derivatives : A study indicated that naphthoquinone derivatives exhibit strong anticancer properties due to their ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
- Coumarin-based Compounds : Research on coumarin derivatives suggests that modifications similar to those in our target compound can enhance acetylcholinesterase inhibitory activity, indicating potential neuroprotective effects .
Q & A
Q. What synthetic methodologies are effective for synthesizing 2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving condensation of substituted benzotriazoles with naphthalene dione derivatives. A common approach involves refluxing intermediates (e.g., 4-acetylphenylamine) with triazole precursors in ethanol or acetic acid under catalytic conditions. For example, refluxing with glacial acetic acid as a catalyst for 4–12 hours, followed by solvent evaporation and filtration, yields the target compound . Optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry), solvent polarity, and temperature to enhance purity (>95%) and yield (60–80%).
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and hydrogen bonding patterns. X-ray crystallography resolves the spatial arrangement of the naphthalene dione core and triazole moiety, confirming dihedral angles and intermolecular interactions. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. How can the compound’s solubility and stability be assessed for in vitro studies?
Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 1–13) using UV-Vis spectrophotometry. Stability under physiological conditions (37°C, pH 7.4) is monitored via HPLC over 24–72 hours. Accelerated degradation studies (e.g., elevated temperature or light exposure) identify vulnerable functional groups (e.g., acetyl or triazole linkages) .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved through structure-activity relationship (SAR) studies?
SAR studies involve systematic modifications to the acetylphenyl or benzotriazole groups. For example:
- Replacing the acetyl group with electron-withdrawing substituents (e.g., nitro) may enhance enzyme inhibition.
- Introducing halogen atoms to the benzotriazole ring improves lipophilicity and membrane permeability. Biological assays (e.g., IC₅₀ determinations against cancer cell lines) are conducted alongside computational docking to correlate structural changes with activity .
Q. What experimental designs are appropriate for evaluating environmental fate and ecotoxicological impacts?
Follow the framework of long-term projects like INCHEMBIOL :
- Lab Studies: Measure hydrolysis rates (pH 4–9), photodegradation (UV light), and soil sorption coefficients (Kₐ).
- Ecotoxicology: Use standardized assays (e.g., Daphnia magna mortality, algal growth inhibition) to determine EC₅₀ values.
- Field Simulations: Model bioaccumulation potential using partition coefficients (log P) and biodegradation half-lives.
Q. What methodologies elucidate the compound’s mechanism of action in enzyme or receptor binding?
- Enzyme Inhibition: Conduct kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., kinases or oxidoreductases) to identify competitive/non-competitive inhibition.
- Receptor Binding: Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (Kd).
- Cellular Pathways: RNA-seq or proteomics can map downstream effects (e.g., apoptosis markers like caspase-3 activation) .
Q. How do structural modifications influence physicochemical properties and bioactivity?
Comparative studies with analogs (e.g., replacing benzotriazole with pyrazole or altering naphthalene substituents) reveal trends:
- Electron-Donating Groups: Increase solubility but may reduce membrane penetration.
- Planarity of the Triazole Ring: Enhances π-π stacking with aromatic residues in enzyme active sites. Data from QSAR models and molecular dynamics simulations guide rational design .
Methodological Notes
- Data Conflict Resolution: Cross-validate biological results using orthogonal assays (e.g., Western blot alongside activity assays) to rule out assay-specific artifacts .
- Environmental Risk Assessment: Prioritize OECD guidelines for ecotoxicity testing to ensure regulatory compliance .
- Advanced Characterization: Combine cryo-EM with X-ray crystallography for high-resolution structural insights into macromolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
